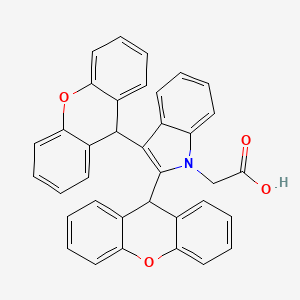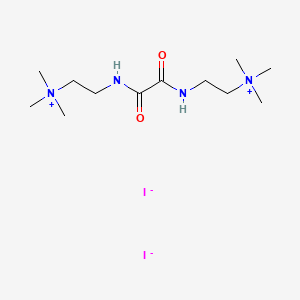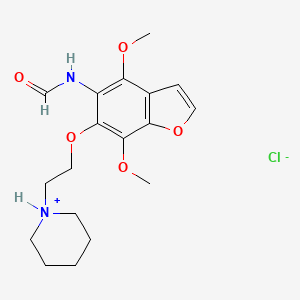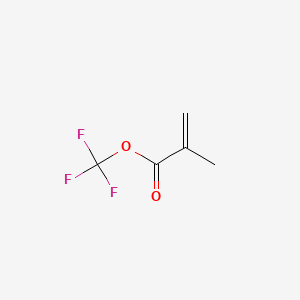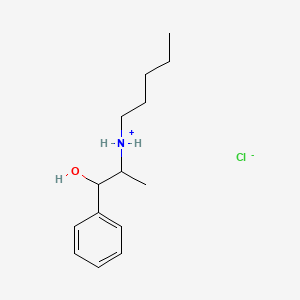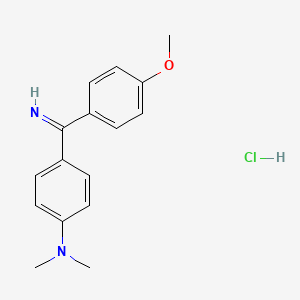
Undecyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl trichloroacetate, also known as trichloroacetic acid undecyl ester, is an organic compound with the molecular formula C₁₃H₂₃Cl₃O₂. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of acetic acid or its derivatives, followed by esterification with undecanol. The process may involve the use of catalysts such as calcium hypochlorite to accelerate the reaction. The crude product is then purified through crystallization or distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Undecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and undecanol.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Trichloroacetic acid and undecanol.
Reduction: Less chlorinated esters.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Undecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of undecyl trichloroacetate involves its interaction with biological molecules through esterification and hydrolysis reactions. It can act as an acylating agent, modifying proteins and other macromolecules. The molecular targets include enzymes and receptors, where it can inhibit or activate specific pathways depending on the context.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: A strong acid used in biochemistry and medicine.
Dichloroacetic acid: A less chlorinated analogue with similar properties.
Chloroacetic acid: A precursor for various chemical syntheses.
Uniqueness
Undecyl trichloroacetate is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogues. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.
Properties
CAS No. |
74339-49-4 |
|---|---|
Molecular Formula |
C13H23Cl3O2 |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
undecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H23Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-18-12(17)13(14,15)16/h2-11H2,1H3 |
InChI Key |
ZKEYPXQCWNXAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


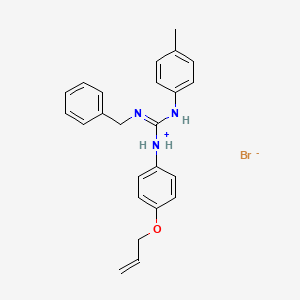
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

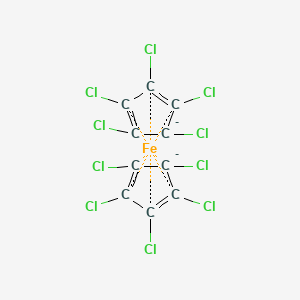

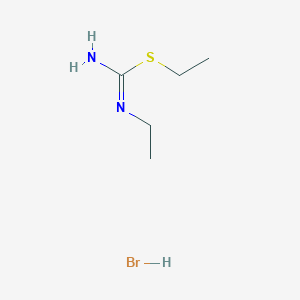
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
